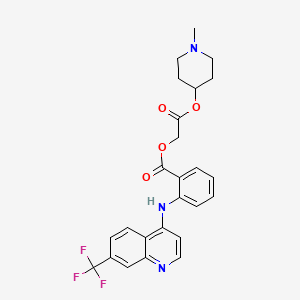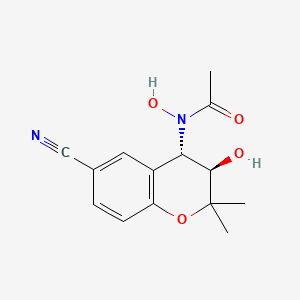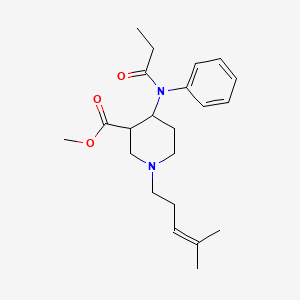
Methyl 1-(4-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate is a complex organic compound with a unique structure It is characterized by the presence of a piperidine ring, a phenylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, where an amine group reacts with a phenyl halide.
Addition of the Methyl Ester Group: The methyl ester group is added through an esterification reaction involving methanol and a carboxylic acid derivative.
Formation of the Pentenyl Side Chain: The pentenyl side chain is introduced through an alkylation reaction involving an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves carrying out the reactions in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Involves continuous feeding of reactants and removal of products, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 1-(4-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate
- This compound
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, phenylamino group, and methyl ester group makes it a versatile compound with diverse applications.
Properties
CAS No. |
156724-51-5 |
|---|---|
Molecular Formula |
C22H32N2O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl 1-(4-methylpent-3-enyl)-4-(N-propanoylanilino)piperidine-3-carboxylate |
InChI |
InChI=1S/C22H32N2O3/c1-5-21(25)24(18-11-7-6-8-12-18)20-13-15-23(14-9-10-17(2)3)16-19(20)22(26)27-4/h6-8,10-12,19-20H,5,9,13-16H2,1-4H3 |
InChI Key |
XOHLMCMFSJPISL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C(=O)OC)CCC=C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


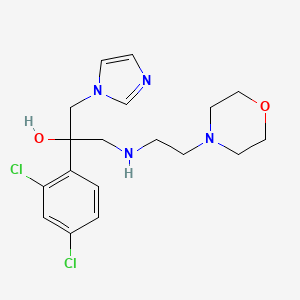

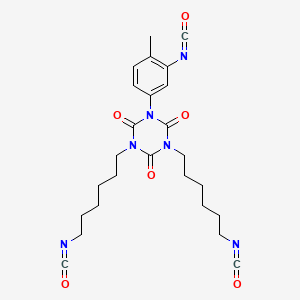
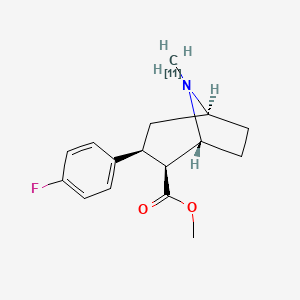
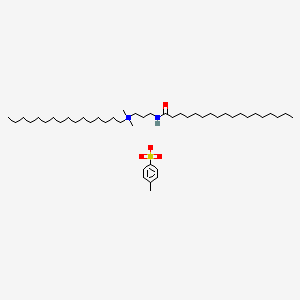
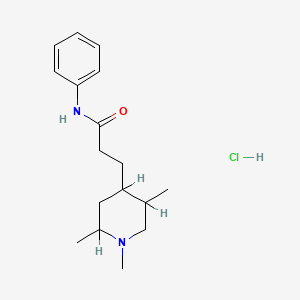
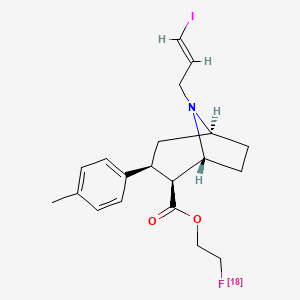
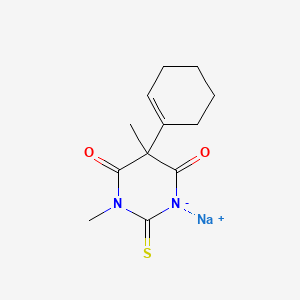

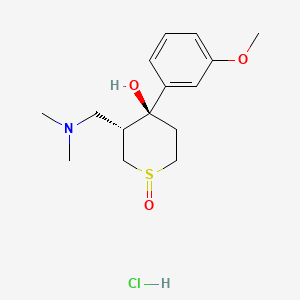
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)

